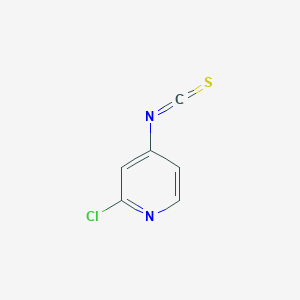
2-Chloro-4-isothiocyanatopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-isothiocyanatopyridine is an organic compound that belongs to the class of pyridyl isothiocyanates It is characterized by the presence of a chlorine atom at the second position and an isothiocyanate group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isothiocyanatopyridine typically involves the reaction of 2-chloro-4-aminopyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method involves the use of thiophosgene in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis approach. This method involves the treatment of 2-chloro-4-aminopyridine with carbon disulfide and a base such as sodium hydride or DABCO, followed by desulfurization using aqueous iron(III) chloride. This process is efficient and yields the desired product in moderate to good yields .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-isothiocyanatopyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., sodium hydride, triethylamine), nucleophiles (e.g., amines, thiols), and desulfurizing agents (e.g., iron(III) chloride). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound include substituted pyridines, thiourea derivatives, and various heterocyclic compounds. These products are of interest in medicinal chemistry and materials science .
Scientific Research Applications
2-Chloro-4-isothiocyanatopyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-isothiocyanatopyridine involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic and readily reacts with nucleophiles to form thiourea derivatives. These reactions can modulate biological pathways and molecular targets, leading to various biological effects. The specific molecular targets and pathways involved depend on the nature of the nucleophiles and the resulting products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloro-4-isothiocyanatopyridine include:
2-Chloro-4-aminopyridine: The precursor used in its synthesis.
4-Isothiocyanatopyridine: Lacks the chlorine substituent at the second position.
2-Chloro-4-isocyanatopyridine: Contains an isocyanate group instead of an isothiocyanate group.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and an isothiocyanate group on the pyridine ring.
Properties
Molecular Formula |
C6H3ClN2S |
|---|---|
Molecular Weight |
170.62 g/mol |
IUPAC Name |
2-chloro-4-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-6-3-5(9-4-10)1-2-8-6/h1-3H |
InChI Key |
NJUCTOKAUJALEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1N=C=S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


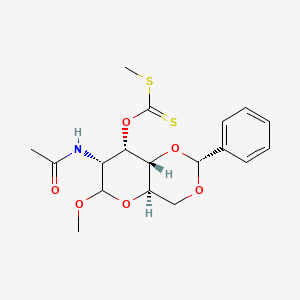
![5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13447210.png)
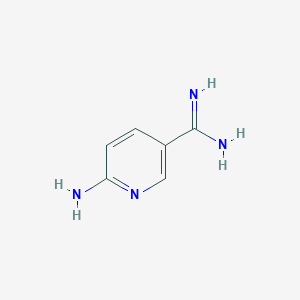
![Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride](/img/structure/B13447238.png)
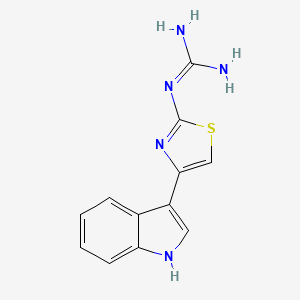
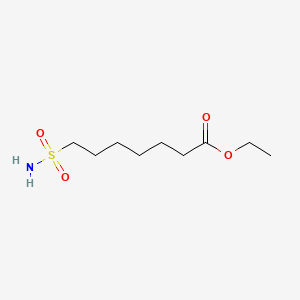
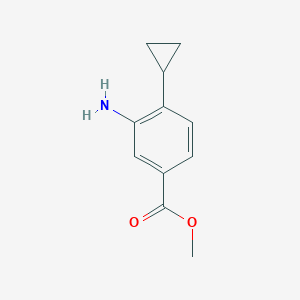
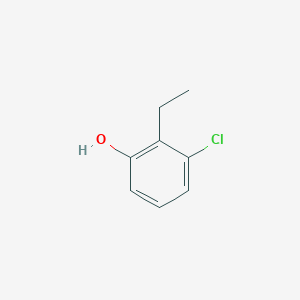
![3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol](/img/structure/B13447260.png)
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)
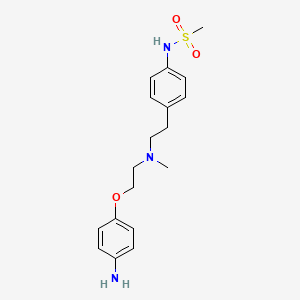
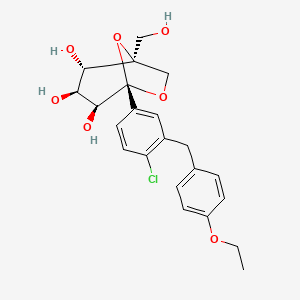

![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)
